

3-Nitroanisole molecular weight and formula

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An In-depth Technical Guide to **3-Nitroanisole**

This guide provides a comprehensive overview of **3-Nitroanisole** (CAS 555-03-3), a significant aromatic nitro compound. It is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of key processes.

Core Molecular and Physical Data

3-Nitroanisole, also known as 1-methoxy-3-nitrobenzene, is an organic compound with a nitro group positioned meta to a methoxy group on a benzene ring.[1] This substitution pattern dictates its chemical reactivity and physical properties.[1] It typically appears as a pale yellow solid or liquid with a distinct odor.[1][2]

Table 1: Chemical Identity and Formula



Identifier	Value
IUPAC Name	1-methoxy-3-nitrobenzene[2][3]
Molecular Formula	C7H7NO3[2][4][5]
Molecular Weight	153.14 g/mol [2][3][4][5]
CAS Number	555-03-3[2][4]
Linear Formula	O2NC6H4OCH3
InChI Key	WGYFINWERLNPHR-UHFFFAOYSA-N[2]
Canonical SMILES	COC1=CC=CC(=C1)INVALID-LINK[O-][2][3]

Table 2: Physical and Chemical Properties

Property	Value
Physical State	Solid or liquid[1][2]
Melting Point	36-38 °C
Boiling Point	258 °C[2]
Flash Point	88 °C[2]
Solubility	Insoluble in water; Soluble in organic solvents like alcohol and ether.[1][6]
Purity	Typically available in >99.0% purity.

Synthesis and Experimental Protocols

3-Nitroanisole serves as a crucial intermediate in various synthetic pathways.[2] The following protocols detail common methods for its synthesis and its application in further chemical reactions.

Protocol 1: Synthesis via Nitration of Anisole

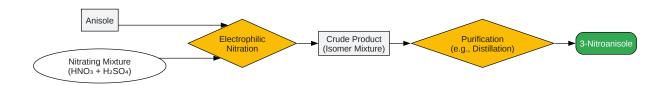
The most prevalent method for synthesizing **3-nitroanisole** is through the electrophilic nitration of anisole. While this reaction typically yields a mixture of ortho and para isomers due to the



directing effect of the methoxy group, reaction conditions can be controlled to favor the meta product.

Methodology:

- Reaction Setup: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid in a flask equipped with a stirrer and cooling bath.
- Addition of Anisole: Slowly add anisole to the nitrating mixture while maintaining a low temperature to control the exothermic reaction.
- Reaction Control: The ratio of acids and the reaction temperature are critical parameters to influence the isomer distribution.
- Work-up: After the reaction is complete, the mixture is poured onto ice, and the crude product is isolated.
- Purification: The product mixture is then purified, typically by fractional distillation or chromatography, to separate the 3-nitroanisole from the ortho and para isomers.



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Caption: Synthesis of **3-Nitroanisole** via Nitration of Anisole.

Protocol 2: Photochemical Hydroxylation

3-Nitroanisole is a photo-reactive compound that can undergo nucleophilic substitution reactions under irradiation.[4] This protocol describes its conversion to 3-nitrophenol.

Methodology:

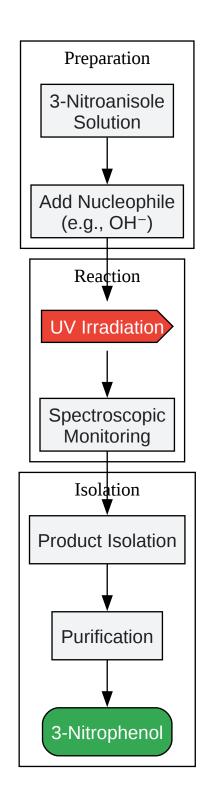






- Solution Preparation: Prepare a solution of **3-nitroanisole** in an aqueous solvent system, such as a mixture of water and acetonitrile.
- Addition of Nucleophile: Add a source of hydroxide ions (e.g., NaOH) to the solution.
- Irradiation: Irradiate the solution with a suitable light source (e.g., a UV lamp). The triplet state of **3-nitroanisole** is reactive towards nucleophiles.[2]
- Reaction Monitoring: The progress of the reaction can be monitored using techniques like nanosecond time-resolved absorption spectroscopy to study the reaction mechanism.[2]
- Product Isolation: Upon completion, the product, 3-nitrophenol, is isolated from the reaction mixture and purified. A similar photoreaction occurs with amines like n-butylamine to also yield 3-nitrophenol.[2]





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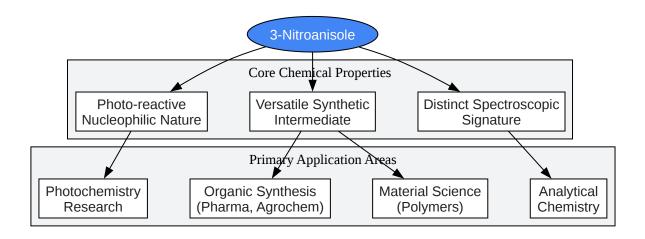
Caption: Workflow for Photochemical Conversion to 3-Nitrophenol.



Applications in Research and Development

The unique chemical structure of **3-nitroanisole** makes it a versatile tool in several scientific domains.[2] Its applications stem from its reactivity as a photo-active compound and as a building block in organic synthesis.

- Organic Synthesis: It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The nitro group can be reduced to an amine, and the molecule can undergo various substitution reactions, making it a versatile precursor.
- Photochemistry: As a photo-reactive nucleophilic compound, it is used in studies of light-induced reactions.
 [2][4] Its reactions with amines and hydroxide ions are well-documented.
 [2]
- Material Science: The properties of 3-nitroanisole lend themselves to the development of specialized polymers and resins.[2]
- Analytical Chemistry: Due to its distinct spectroscopic properties, it can be employed as a standard or reagent in various analytical methods.[2]
- Drug Delivery: Studies have shown that 3-nitroanisole can form inclusion complexes with molecules like β-cyclodextrin, suggesting potential applications in drug delivery systems to enhance the solubility and stability of therapeutic agents.[2]





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Caption: Logical Relationship of **3-Nitroanisole** Properties to Applications.

Safety and Handling

3-Nitroanisole is classified as a hazardous substance and requires careful handling to minimize risks.

- Hazards: The compound is harmful if swallowed and is considered an irritant.[3] It is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin, with effects possibly being delayed.[6] Contact with the molten substance can cause severe burns.[6]
- Personal Protective Equipment (PPE): When handling 3-nitroanisole, appropriate PPE, including gloves, safety glasses or eyeshields, and a respirator (such as a dust mask type N95), is essential.[2] Work should be conducted in a well-ventilated area or under an extractor hood.[2][7]
- Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.[2] Keep containers tightly closed.[8]
- First Aid:
 - Skin Contact: Immediately flush the skin with plenty of water for at least 15-20 minutes
 while removing contaminated clothing.[6][8]
 - Eye Contact: Immediately flush eyes with running water for at least 20 minutes.
 - Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, administer oxygen or artificial respiration.[6][8]
 - Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[8]
- Spills: In case of a spill, avoid generating dust.[8] Absorb or cover the spill with dry earth, sand, or another non-combustible material and transfer it to containers for disposal.[6]
 Ensure the area is well-ventilated.[7]



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